Mass Spectrometric Differentiation: MRM Transition and Chromatographic Co-Elution with Unlabeled Rifaximin
In a validated LC-MS/MS method for human plasma, Rifaximin-d6 serves as the internal standard and exhibits a distinct multiple reaction monitoring (MRM) transition (m/z 792.5 → 760.5) compared to unlabeled rifaximin (m/z 786.4 → 754.4), a mass difference of +6 Da that eliminates spectral interference while maintaining complete chromatographic co-elution on a Zorbax SB C18 column with an isocratic mobile phase [1]. This combination of spectral differentiation and chromatographic identity is unattainable with non-isotopic internal standards.
| Evidence Dimension | MRM transition (precursor → product ion) and chromatographic co-elution |
|---|---|
| Target Compound Data | Rifaximin-d6: m/z 792.5 → 760.5 (proton adduct); co-elutes with analyte |
| Comparator Or Baseline | Rifaximin (unlabeled): m/z 786.4 → 754.4 (proton adduct) |
| Quantified Difference | Mass shift of +6 Da; retention time difference not reported (effectively identical for quantification purposes) |
| Conditions | LC-MS/MS in positive ion MRM mode; Zorbax SB C18, 4.6 × 75 mm, 3.5 μm column; isocratic mobile phase 10 mM ammonium formate (pH 4.0):acetonitrile (20:80 v/v); flow rate 0.3 mL/min |
Why This Matters
This +6 Da mass shift ensures unambiguous mass spectrometric separation from the unlabeled analyte while preserving identical chromatographic behavior, enabling accurate internal standard-based quantification without spectral cross-talk.
- [1] Challa, B.R.; Kotaiah, M.R.; Chandu, B.R.; Chandrasekhar, K.B.; Kanchanamala, K.; Parveen, S.K.R.; Micheal, F. HPLC Method for Determination of Rifaximin in Human Plasma Using Tandem Mass Spectrometry Detection. East and Central African Journal of Pharmaceutical Sciences, 2010, 13, 78-84. View Source
